![molecular formula C74H107IN24O19S B10785471 Bombesin, [125I]-](/img/structure/B10785471.png)

Bombesin, [125I]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

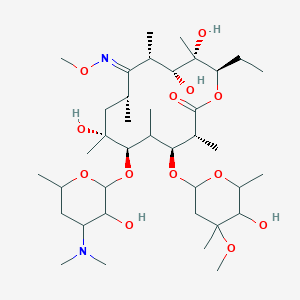

Bombesin, [125I]- is a radiolabeled peptide that is used primarily in scientific research. Bombesin itself is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. . The radiolabeled version, Bombesin, [125I]-, is used for various diagnostic and therapeutic applications, particularly in cancer research.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von BOMBESIN, [125I]- beinhaltet die Jodierung des Peptids Bombesin. Der Prozess umfasst typischerweise die folgenden Schritte:

Peptidsynthese: Bombesin wird unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert.

Jodierung: Das synthetisierte Peptid wird dann mit radioaktivem Jod-125 jodiert. Dies kann durch verschiedene Jodierungsmethoden wie die Chloramin-T-Methode oder die Iodogen-Methode erreicht werden, die die Oxidation von Jodid zu Jod und seine anschließende Einarbeitung in das Peptid beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von BOMBESIN, [125I]- folgt ähnlichen synthetischen Routen, jedoch im größeren Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

BOMBESIN, [125I]- kann mehrere Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, insbesondere an Methioninresten.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Der jodierte Tyrosinrest kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation von Methioninresten zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken zu freien Thiolen führt.

Wissenschaftliche Forschungsanwendungen

BOMBESIN, [125I]- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird verwendet, um die Expression von Bombesin-Rezeptoren in verschiedenen Tumoren, einschließlich Brust-, Prostata- und Lungenkrebs, zu untersuchen.

Diagnostische Bildgebung: Radioaktiv markierte Bombesin-Analoga werden in der Positronen-Emissions-Tomographie (PET) und der Einzelphotonen-Emissions-Computertomographie (SPECT)-Bildgebung eingesetzt, um Bombesin-Rezeptor-positive Tumore zu detektieren.

Therapeutische Anwendungen: BOMBESIN, [125I]- kann in der gezielten Strahlentherapie eingesetzt werden, um Strahlung direkt an Tumorzellen zu liefern, die Bombesin-Rezeptoren exprimieren.

Pharmakologische Studien: Es wird verwendet, um die Pharmakokinetik und Pharmakodynamik von Bombesin und seinen Analoga zu untersuchen.

Wirkmechanismus

BOMBESIN, [125I]- übt seine Wirkungen aus, indem es an Bombesin-Rezeptoren (BBR1, BBR2 und BBR3) auf der Oberfläche von Zielzellen bindet. Diese Bindung aktiviert G-Protein-gekoppelte Rezeptorwege, was zu verschiedenen zellulären Reaktionen wie der Freisetzung von Gastrin und anderen Hormonen führt . Im Zusammenhang mit Krebs kann die Aktivierung von Bombesin-Rezeptoren das Tumorwachstum und die Proliferation fördern, was es zu einem wertvollen Ziel für diagnostische und therapeutische Interventionen macht .

Wirkmechanismus

Bombesin, [125I]- exerts its effects by binding to bombesin receptors (BBR1, BBR2, and BBR3) on the surface of target cells. This binding activates G-protein-coupled receptor pathways, leading to various cellular responses such as the release of gastrin and other hormones . In the context of cancer, bombesin receptor activation can promote tumor growth and proliferation, making it a valuable target for diagnostic and therapeutic interventions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Neuromedin B: Ein weiteres bombesinähnliches Peptid, das Bombesin-Rezeptoren aktiviert.

Gastrin-Releasing-Peptid: Ein Säugetier-Homolog von Bombesin, das ebenfalls Bombesin-Rezeptoren aktiviert.

Einzigartigkeit

BOMBESIN, [125I]- ist aufgrund seiner radioaktiv markierten Natur einzigartig, die seine Verwendung in der diagnostischen Bildgebung und der gezielten Strahlentherapie ermöglicht. Dies unterscheidet es von anderen bombesinähnlichen Peptiden, die nicht radioaktiv markiert sind und daher diese spezifischen Anwendungen nicht haben .

Eigenschaften

Molekularformel |

C74H107IN24O19S |

|---|---|

Molekulargewicht |

1795.8 g/mol |

IUPAC-Name |

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83) |

InChI-Schlüssel |

DYAYENQQOKXYSU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![13-Methyl-6-prop-2-ynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785434.png)

![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)

![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3,5,7-trimethylundeca-3,5-dienamide](/img/structure/B10785469.png)

![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)

![Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)